molecular formula C18H14Cl2N4S2 B2947528 4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 863000-87-7

4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2947528
CAS No.: 863000-87-7
M. Wt: 421.36
InChI Key: OCBSMVIZYKXWBT-UHFFFAOYSA-N
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Description

4-Chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is a complex heterocyclic compound featuring a benzothiazole core structure, which is a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . The molecule is characterized by the presence of two chloro-substituted benzothiazole units linked by a piperazine ring, a structure that imparts potential as a versatile intermediate in drug discovery efforts . The well-defined synthetic route allows for precise modifications, making it a valuable building block for the development of targeted bioactive agents . The benzothiazole nucleus is found in compounds with a broad spectrum of documented biological activities, including potent anticancer properties effective against various cancer cell lines such as breast, colon, and renal cancers . Furthermore, benzothiazole derivatives have demonstrated significant antibacterial activity, even against resistant strains like MRSA, and are investigated as kinase inhibitors . The piperazine linker enhances the molecule's solubility and bioavailability, which is a critical factor in pharmaceutical formulation . This compound is supplied for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key precursor in the synthesis of more complex molecular hybrids for screening against novel biological targets. This product is intended for research purposes in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4S2/c19-11-3-1-5-13-15(11)21-17(25-13)23-7-9-24(10-8-23)18-22-16-12(20)4-2-6-14(16)26-18/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBSMVIZYKXWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step proceduresThe reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine . The process may also include steps like diazo-coupling, Knoevenagel condensation, and microwave irradiation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as one-pot multicomponent reactions and molecular hybridization may be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act as a dopamine and serotonin antagonist, which can explain its potential antipsychotic effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution: The target compound’s dual chlorine atoms likely enhance lipophilicity and binding affinity compared to non-chlorinated analogs.
  • Piperazine Modifications : Substituents like furan-carbonyl (in ) or methanesulfonylpiperidine (in ) alter solubility and metabolic stability.

Anticancer Activity

For example:

  • Compound BZ-II (N-(1,3-benzothiazol-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide) showed moderate activity against breast cancer cell lines (IC₅₀: 12–18 μM) .

Antimicrobial Activity

Thiazole derivatives with electron-withdrawing groups (e.g., Cl, F) demonstrate enhanced antimicrobial effects:

  • 4-(4-Bromophenyl)thiazol-2-amine Schiff bases exhibited MIC values of 4–8 μg/mL against E. coli and S. aureus .
  • Target Compound : The chlorine atoms may disrupt bacterial cell wall synthesis, though empirical data are needed for confirmation.

Enzyme Inhibition

Piperazine-linked benzothiazoles often target enzymes like leucine aminopeptidase or kinases:

  • 4-(4-Benzothiazol-2-ylpyrazol-3-yl)-2-methylbenzene-1,3-diol (CAS 879473-36-6) inhibited leucine aminopeptidase with IC₅₀ < 10 μM .
  • Target Compound : The dual benzothiazole structure may enhance enzyme binding via π-π stacking interactions.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog (CAS 478077-01-9) Analog (CAS 897479-92-4)
LogP ~4.5 (predicted) 4.9 (experimental) 3.8 (predicted)
Topological PSA 47.6 Ų 47.6 Ų 78.9 Ų
Hydrogen Bond Acceptors 5 5 6
Rotatable Bonds 3 3 5

Key Notes:

  • Higher LogP in the target compound compared to furan-carbonyl analogs () suggests improved membrane permeability.
  • Reduced polar surface area (PSA) may enhance blood-brain barrier penetration relative to bulkier derivatives.

Biological Activity

The compound 4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups that enhance its biological activity. The core structure consists of benzothiazole rings and a piperazine moiety, which are known to contribute to various pharmacological effects.

Biological Activity Overview

Research indicates that derivatives of benzothiazole exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Several studies have documented the anticancer properties of benzothiazole derivatives. For instance, one study demonstrated that benzothiazole derivatives showed significant cytotoxicity against various cancer cell lines, including leukemia and lung cancer cells, with IC50 values in the low micromolar range (around 10^-5 M) .
  • Antibacterial Properties : Benzothiazole derivatives have also been explored for their antibacterial activity. Compounds containing the benzothiazole structure have shown effectiveness against a range of bacterial strains, making them potential candidates for antibiotic development.

Anticancer Studies

A comprehensive study evaluated the anticancer potential of benzothiazole derivatives, including the target compound. The results indicated that:

  • Cell Lines Tested : The compound was tested against various cancer cell lines such as MDA-MB-231 (breast cancer), DU-145 (prostate cancer), and HepG2 (liver cancer).
  • Cytotoxicity Results : The compound exhibited significant antiproliferative effects with CC50 values ranging from 8 to 9 µM against DU-145 and HepG2 cell lines .
Cell LineCC50 (µM)
MDA-MB-2318 ± 3
DU-1459 ± 2
HepG28 ± 2

Antibacterial Studies

In a separate investigation into antibacterial properties, derivatives similar to the target compound were assessed for their effectiveness against common pathogenic bacteria. The findings suggested:

  • Inhibition Concentrations : Compounds demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 5 to 20 µg/mL against Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of benzothiazole derivatives are multifaceted:

  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : Benzothiazoles may inhibit key enzymes involved in cancer proliferation and bacterial metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives are known to increase ROS levels in cells, contributing to cytotoxic effects.

Case Studies

Several case studies provide insights into the practical applications of these compounds:

  • Case Study on Anticancer Activity :
    • A clinical trial assessed the efficacy of a related benzothiazole derivative in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, highlighting its potential as an adjunct therapy .
  • Case Study on Antibacterial Efficacy :
    • A laboratory study demonstrated that a similar compound significantly reduced bacterial load in infected animal models, suggesting potential for therapeutic use against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole, and how are intermediates validated?

  • Methodology : The compound is typically synthesized via multi-step reactions involving piperazine and benzothiazole precursors. Key steps include nucleophilic substitution (e.g., chloro displacement) and coupling reactions under reflux conditions with solvents like ethanol or DCM. Catalysts such as glacial acetic acid are used to facilitate cyclization . Validation involves 1H/13C NMR for structural confirmation, IR spectroscopy for functional group analysis, and elemental analysis (C, H, N) to verify purity (>95%) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodology :

  • Spectroscopic Techniques : 1H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and 13C NMR (e.g., 150–160 ppm for thiazole carbons) identify backbone connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated vs. observed) with <2 ppm error .
  • X-ray Crystallography (if applicable): Resolves bond angles and torsional strain in crystalline forms .

Q. What are the standard protocols for assessing thermal stability in benzothiazole derivatives?

  • Methodology : Use thermogravimetric analysis (TGA) to track mass loss (e.g., decomposition >250°C) and differential thermal analysis (DTA) to detect phase transitions. For example, derivatives with rigid piperazine linkages show higher thermal stability due to reduced molecular mobility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in elemental analysis (e.g., C% deviation >0.3%) may indicate incomplete purification or byproduct formation. Solutions include:

  • Column Chromatography : Isolate impurities using gradients of ethyl acetate/hexane .
  • 2D NMR (HSQC, HMBC) : Clarify ambiguous proton-carbon correlations, especially in crowded aromatic regions .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) .

Q. What strategies optimize reaction yields in piperazine-linked benzothiazole synthesis?

  • Experimental Design :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalyst Selection : K2CO3 or Et3N improves deprotonation efficiency in coupling steps .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) and increases yield by 15–20% .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

  • Mechanistic Insights :

  • Chloro Substituents : Enhance lipophilicity (logP >3) and membrane permeability, critical for CNS-targeting agents.
  • Piperazine Linkers : Modulate solubility and receptor binding (e.g., serotonin 5-HT2A affinity via π-π stacking) .
  • Biological Assays : Use molecular docking (AutoDock Vina) to predict binding modes and validate with in vitro IC50 assays .

Q. What computational tools are recommended for predicting physicochemical properties of this compound?

  • Tools & Workflows :

  • ACD/Labs Percepta : Estimates logP, pKa, and solubility (e.g., predicted aqueous solubility: 0.02 mg/mL) .
  • SwissADME : Screens for bioavailability risks (e.g., high CYP3A4 inhibition potential).
  • Reaxys/Scifinder : Cross-references synthetic pathways and patent data to avoid redundancy .

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